molecular formula C10H11ClN2O B4756204 N-allyl-N'-(4-chlorophenyl)urea CAS No. 37919-93-0

N-allyl-N'-(4-chlorophenyl)urea

Cat. No. B4756204
CAS RN: 37919-93-0
M. Wt: 210.66 g/mol
InChI Key: IXOORKMHZKVPBC-UHFFFAOYSA-N
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Description

N-allyl-N'-(4-chlorophenyl)urea (ACPU) is a synthetic compound that has been widely studied for its potential use in scientific research. It is a urea derivative that has been found to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-allyl-N'-(4-chlorophenyl)urea involves its ability to bind to and inhibit the activity of calcium channels in neurons. This leads to a decrease in the influx of calcium ions into the cell, which in turn leads to a decrease in neurotransmitter release. This mechanism of action has been well-characterized through a variety of in vitro and in vivo studies.
Biochemical and Physiological Effects:
N-allyl-N'-(4-chlorophenyl)urea has been found to have a range of biochemical and physiological effects, including the inhibition of neurotransmitter release, the modulation of synaptic plasticity, and the regulation of calcium ion channels. It has also been found to have potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One major advantage of N-allyl-N'-(4-chlorophenyl)urea is its ability to selectively inhibit calcium channels in neurons, making it a valuable tool for investigating the role of these channels in neuronal function. However, its use is limited by its potential toxicity and the need for careful dosing and handling.

Future Directions

There are a number of potential future directions for research on N-allyl-N'-(4-chlorophenyl)urea. One area of interest is the development of more selective and potent inhibitors of calcium channels, which could have important implications for the treatment of neurological disorders. Another area of interest is the investigation of the role of calcium channels in other physiological systems, such as muscle function and hormone secretion. Finally, there is potential for the use of N-allyl-N'-(4-chlorophenyl)urea in the development of new diagnostic and therapeutic tools for neurological disorders.

Scientific Research Applications

N-allyl-N'-(4-chlorophenyl)urea has been used in a variety of scientific research applications, including studies of neurotransmitter release and synaptic transmission in the brain. It has been found to inhibit the activity of calcium channels in neurons, leading to a decrease in neurotransmitter release. This makes it a valuable tool for investigating the role of calcium channels in neuronal function.

properties

IUPAC Name

1-(4-chlorophenyl)-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c1-2-7-12-10(14)13-9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOORKMHZKVPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364541
Record name ST040287
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-3-(4-chlorophenyl)urea

CAS RN

37919-93-0
Record name ST040287
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ALLYL-3-(4-CHLOROPHENYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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